2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
773094-54-5 |
|---|---|
Molecular Formula |
C23H22O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C23H22O4/c1-3-7-18(8-4-1)16-26-21-13-20(23-24-11-12-25-23)14-22(15-21)27-17-19-9-5-2-6-10-19/h1-10,13-15,23H,11-12,16-17H2 |
InChI Key |
LJCMQIWWSJHEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 3,5 Bis Benzyloxy Phenyl 1,3 Dioxolane
Dioxolane Ring Opening and Deprotection Reactions
The 1,3-dioxolane (B20135) moiety serves as a protecting group for an aldehyde functional group. nih.gov Its reactions are primarily characterized by cleavage to reveal the parent carbonyl compound. wikipedia.orgorganic-chemistry.org This transformation is a cornerstone of its utility in multi-step organic synthesis.
The most fundamental reaction of the dioxolane ring in this compound is its hydrolytic cleavage under acidic conditions to yield 3,5-bis(benzyloxy)benzaldehyde. Dioxolanes, being cyclic acetals, are stable in neutral or basic media but are readily hydrolyzed by aqueous acid. organic-chemistry.org The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and loss of a proton liberates ethylene (B1197577) glycol and the corresponding aldehyde. beilstein-journals.org
A variety of acid catalysts can be employed for this transformation, ranging from mineral acids to Lewis acids. organic-chemistry.orgsemanticscholar.org The choice of catalyst and reaction conditions can be tuned to ensure compatibility with other functional groups in the molecule. For instance, a quantitative conversion of 2-phenyl-1,3-dioxolane to benzaldehyde (B42025) has been achieved within five minutes using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water. organic-chemistry.orgorganic-chemistry.org Similarly, deprotection of a dioxolane-protected azoxybenzene was successfully carried out using concentrated hydrochloric acid in tetrahydrofuran (THF) at room temperature. mdpi.com
Table 1: Selected Conditions for Hydrolytic Cleavage of Dioxolanes
| Catalyst/Reagent | Solvent(s) | Temperature | Comments |
|---|---|---|---|
| Hydrochloric Acid (conc.) | Tetrahydrofuran (THF) | Room Temp. | Effective for deprotection of dioxolanes. mdpi.com |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Catalytic amount leads to rapid and quantitative conversion. organic-chemistry.orgorganic-chemistry.org |
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Chemoselective method that operates at nearly neutral pH. |
| Iodine (I₂) | Dichloromethane (CH₂Cl₂) | Room Temp. | Deprotection occurs under neutral conditions in the presence of water. |
In a molecule with multiple protecting groups, such as 2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane, achieving selective deprotection is crucial. The goal of a chemo- and regioselective strategy would be to cleave the dioxolane ring without affecting the benzyl (B1604629) ether groups. Given that benzyl ethers can be sensitive to strong acids, conditions for dioxolane removal must be chosen carefully. thieme-connect.deorganic-chemistry.org
The benzyl ethers are generally stable to the mild acidic conditions required for acetal (B89532) hydrolysis. However, strongly acidic conditions or prolonged reaction times could lead to the undesired cleavage of the benzyl groups. thieme-connect.de Therefore, gentle Lewis acid catalysts like erbium triflate (Er(OTf)₃) or cerium(III) triflate in wet nitromethane are particularly suitable, as they are effective for acetal cleavage under mild, nearly neutral conditions. organic-chemistry.org This selectivity ensures that the aldehyde is unmasked while the phenolic hydroxyl groups remain protected, allowing for further synthetic manipulations at the aldehyde position.
Reactions Involving the Aromatic Moiety
The central aromatic ring, substituted with two activating benzyloxy groups and a dioxolane-containing side chain, is primed for various transformations.
The two benzyloxy groups on the central phenyl ring are strongly electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution (EAS). In this symmetrically substituted compound, the positions ortho and para to the benzyloxy groups (C2, C4, and C6) are activated. The C4 position is para to both ether linkages, making it highly activated and sterically accessible. The C2 and C6 positions are ortho to one benzyloxy group and meta to the other, also representing activated sites.
Therefore, EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed readily, likely yielding a mixture of products with substitution at the C4 position being predominant. The specific conditions would need to be controlled to prevent polysubstitution or side reactions involving the acid-sensitive dioxolane and benzyl ether groups. For instance, using milder Lewis acids in Friedel-Crafts reactions or non-acidic conditions for halogenation would be preferable.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 2-(4-Nitro-3,5-bis(benzyloxy)phenyl)-1,3-dioxolane |
| Bromination | Br₂ / FeBr₃ or NBS | 2-(4-Bromo-3,5-bis(benzyloxy)phenyl)-1,3-dioxolane |
Benzyl ethers are a widely used protecting group for hydroxyl functions due to their stability under various conditions and the multiple methods available for their removal. organic-chemistry.orgresearchgate.net
The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. atlanchimpharma.com This reaction is typically carried out using a palladium catalyst (e.g., 5-10% Pd on carbon) under an atmosphere of hydrogen gas. organic-chemistry.orgatlanchimpharma.com This method is highly efficient and clean, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org It is generally compatible with the dioxolane group.
Alternatively, benzyl ethers can be cleaved using strong acids or Lewis acids. thieme-connect.deatlanchimpharma.com For instance, boron trichloride (BCl₃) is effective at cleaving benzyl ethers, even at low temperatures. atlanchimpharma.com However, these conditions are harsh and would likely cleave the dioxolane ring simultaneously. Oxidative cleavage is another option, particularly for p-methoxybenzyl (PMB) ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.orggoogle.com While standard benzyl ethers are less susceptible, certain methods have been developed to facilitate this process. organic-chemistry.org
Table 3: Common Methods for Benzyl Ether Deprotection
| Method | Reagents | Conditions | Comments |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Room Temp., 1 atm | Clean and efficient; compatible with the dioxolane group. organic-chemistry.orgatlanchimpharma.com |
| Lewis Acid Cleavage | BCl₃, BBr₃ | -78 °C to Room Temp. | Potent but can also cleave the acid-sensitive dioxolane. atlanchimpharma.com |
| Strong Acid Cleavage | HBr/AcOH, TMSI | Elevated Temp. | Harsh conditions, lacks selectivity. thieme-connect.de |
Reactivity at the Dioxolane C-2 Position
The hydrogen atom at the C-2 position of the dioxolane ring (the acetal carbon) exhibits specific reactivity. While generally stable, this proton can be abstracted under certain conditions to form a nucleophile. More commonly, this position is susceptible to radical reactions.
For example, research has shown that 1,3-dioxolane can undergo radical addition to imines in a metal-free, redox-neutral process promoted by a thiol initiator. organic-chemistry.org This suggests that the C-2 position of this compound could potentially participate in similar radical C-C bond-forming reactions. Furthermore, a patented process describes the preferential addition of formaldehyde (B43269) to the C-2 position of 1,3-dioxolane in the presence of an organic peroxide, indicating the feasibility of radical functionalization at this site. google.com Such reactivity opens pathways to elaborate the structure directly at the acetal carbon, transforming the dioxolane from a simple protecting group into a reactive handle for further molecular construction.
Radical Functionalization via Hydrogen Atom Transfer from C-2
The hydrogen atom at the C-2 position of 2-aryl-1,3-dioxolanes is known to be susceptible to abstraction, leading to the formation of a dioxolan-2-yl radical. This reactivity is attributed to the lower bond dissociation energy of the C-2 C-H bond compared to other positions on the dioxolane ring thieme-connect.de. This intermediate can then participate in various functionalization reactions.
Recent studies have highlighted the use of photoredox catalysis to facilitate hydrogen atom transfer (HAT) from 1,3-dioxolane. In one approach, a photocatalyst, upon irradiation with visible light, can initiate the formation of the dioxolan-2-yl radical, which can then be coupled with various partners acs.org. For instance, a redox-neutral formylation of aryl chlorides has been achieved through the selective 2-functionalization of 1,3-dioxolane via a combination of nickel and photoredox catalysis nih.govbeilstein-journals.org. This method avoids the use of high-pressure carbon monoxide and stoichiometric reductants, offering a milder alternative for the synthesis of aromatic aldehydes nih.gov. The proposed mechanism involves the generation of the dioxolanyl radical, which is then intercepted by a nickel catalyst to participate in a cross-coupling cycle beilstein-journals.org.
The general principle of this radical functionalization is outlined in the following table:
| Step | Description | Key Intermediates |
| 1. Initiation | A photocatalyst absorbs light and initiates a hydrogen atom transfer from the C-2 position of the dioxolane. | Excited photocatalyst, Dioxolan-2-yl radical |
| 2. Propagation | The dioxolan-2-yl radical adds to a suitable acceptor (e.g., an activated alkene or an organometallic species). | Radical adduct |
| 3. Termination | The resulting radical is quenched to form the final product, and the photocatalyst is regenerated. | Functionalized dioxolane |
This reactivity suggests that this compound could similarly undergo radical functionalization at the C-2 position to introduce new substituents.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Strategies)
The 1,3-dioxolane moiety can be involved in various carbon-carbon bond-forming reactions, particularly cross-coupling strategies. While direct cross-coupling at the C-2 position of a 2-aryl-1,3-dioxolane is not extensively documented, related methodologies provide strong evidence for its potential.
One common strategy involves the use of organoboron reagents in Suzuki-Miyaura cross-coupling reactions. For example, potassium dioxolanylethyltrifluoroborate has been successfully coupled with a range of aryl and heteroaryl chlorides, demonstrating the utility of the dioxolane moiety as a protected propanal equivalent nih.gov. This suggests that a boronic ester or trifluoroborate derivative of this compound could potentially undergo Suzuki-Miyaura coupling to form new C-C bonds at the C-2 position.
Furthermore, palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes, which are sulfur analogs of dioxolanes, with aryl bromides have been reported brynmawr.edu. This reaction takes advantage of the acidity of the benzylic proton at the 2-position of the dithiane brynmawr.edu. Given the similar electronic environment, it is plausible that this compound could be deprotonated at the C-2 position and participate in analogous cross-coupling reactions. Indeed, the cross-coupling of 2-(4-bromophenyl)-1,3-dioxolane has been demonstrated, although with moderate success, indicating that the dioxolane ring is compatible with such reaction conditions rug.nlrug.nl.
The following table summarizes potential cross-coupling strategies:
| Coupling Reaction | Proposed Substrates | Catalyst/Reagents | Potential Product |
| Suzuki-Miyaura | This compound-2-boronic ester + Aryl halide | Palladium catalyst, Base | 2-Aryl-2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane |
| Negishi | 2-Zincio-2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane + Aryl halide | Palladium or Nickel catalyst | 2-Aryl-2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane |
| Stille | 2-(3,5-Bis(benzyloxy)phenyl)-2-stannyl-1,3-dioxolane + Aryl halide | Palladium catalyst | 2-Aryl-2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane |
These strategies would provide a powerful means to further elaborate the structure of this compound by introducing new aryl or alkyl substituents at the C-2 position.
Behavior in Cascade and Multi-Component Reactions
The dioxolane moiety can serve as a latent carbonyl group, which can be unveiled under acidic conditions. This property could be exploited in cascade sequences where the in situ generation of an aldehyde is required for a subsequent reaction step.
Moreover, the formation of the dioxolane ring itself can be part of a multi-component reaction. For instance, a Rh(II)-catalyzed asymmetric three-component cascade reaction involving an ylide, an aldehyde, and a carboxylic acid has been developed for the synthesis of chiral 1,3-dioxoles nih.gov. While this leads to an unsaturated analog, it highlights the potential for incorporating dioxolane-like structures in MCRs.
In the context of chemoenzymatic cascades, dioxolanes have been synthesized from diols in a sequential bio- and chemocatalytic process rwth-aachen.de. This demonstrates the compatibility of the dioxolane functionality with enzymatic transformations, opening avenues for its inclusion in complex, multi-step biocatalytic cascades.
Although speculative, one could envision a multi-component reaction where 3,5-bis(benzyloxy)benzaldehyde, ethylene glycol, and a third reactive component are combined to form a complex molecule containing the this compound scaffold in a single pot. The development of such reactions would represent a highly efficient approach to novel derivatives of this compound.
Mechanistic Investigations and Reaction Pathways
Mechanistic Elucidation of Acetal (B89532) Formation
The formation of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane from 3,5-bis(benzyloxy)benzaldehyde and ethylene (B1197577) glycol is a classic example of acetalization. This acid-catalyzed reaction proceeds through a well-established pathway involving key cationic intermediates. The mechanism ensures the efficient conversion of a planar carbonyl group into a tetrahedral acetal carbon.
The central feature of the acetal formation mechanism is the generation of a resonance-stabilized oxocarbenium ion. wikipedia.org This species is a potent electrophile that drives the reaction forward. The process begins with the protonation of the carbonyl oxygen of 3,5-bis(benzyloxy)benzaldehyde by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
Ethylene glycol, acting as the nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates the critical oxocarbenium ion. nih.gov This ion is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. wikipedia.org The final step involves the intramolecular attack of the remaining hydroxyl group of the ethylene glycol moiety on the carbocation, which, after deprotonation, yields the stable 1,3-dioxolane (B20135) ring. The stability of the oxocarbenium ion is a key factor in the facility of this reaction. universiteitleiden.nl
Protonation of the carbonyl oxygen.
Nucleophilic attack by one hydroxyl group of ethylene glycol to form a hemiacetal.
Protonation of the hemiacetal's hydroxyl group.
Loss of water to form a resonance-stabilized oxocarbenium ion. wikipedia.org
Intramolecular cyclization by the second hydroxyl group.
Deprotonation to yield the final this compound product and regenerate the acid catalyst.
Acid catalysts are essential for the formation of this compound. Both Brønsted and Lewis acids can be employed to facilitate this transformation. organic-chemistry.org The primary role of the catalyst is to activate the benzaldehyde (B42025) derivative toward nucleophilic attack.
Brønsted Acid Catalysis: Protic acids, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), are commonly used. The catalyst protonates the carbonyl oxygen, significantly increasing the electrophilic character of the carbonyl carbon. This activation lowers the energy barrier for the nucleophilic addition of ethylene glycol. The catalyst is regenerated in the final deprotonation step, allowing it to be used in substoichiometric amounts.
Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), function by coordinating to the carbonyl oxygen. organic-chemistry.org This coordination polarizes the C=O bond, rendering the carbonyl carbon more susceptible to attack by the diol. The activation mechanism via a Lewis acid avoids the high proton concentration of strong Brønsted acids, which can sometimes be advantageous for sensitive substrates.
The efficiency of the catalyst is crucial for achieving high yields and reasonable reaction times. The continuous removal of water, often accomplished using a Dean-Stark apparatus, is also critical to drive the equilibrium towards the formation of the dioxolane product. organic-chemistry.org
| Catalyst Type | Example | Activation Mechanism | Typical Conditions |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonation of carbonyl oxygen | Reflux in toluene (B28343) with water removal |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonation of carbonyl oxygen | Stirring in solvent at room temperature or gentle heat |
| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Coordination to carbonyl oxygen | Mild conditions, often at low temperatures |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Coordination to carbonyl oxygen | Inert solvent, variable temperature |
Mechanistic Studies of Dioxolane Reactivity
The 1,3-dioxolane ring, particularly the C-H bond at the 2-position (the acetal carbon), exhibits characteristic reactivity. This position is activated by the adjacent oxygen atoms, making it susceptible to various transformations, including those involving radical intermediates.
The C-H bond at the C2 position of the this compound is relatively weak and can be cleaved homolytically to form a carbon-centered radical. This process is a key step in C-H activation reactions that proceed via radical chain mechanisms. mdpi.com Such a mechanism typically involves three distinct phases:
Initiation: The reaction is initiated by a radical initiator (e.g., a peroxide or an azo compound) that decomposes upon heating or irradiation to generate initial radicals. These initiator radicals then abstract the hydrogen atom from the C2 position of the dioxolane, forming a stabilized acetal radical.
Propagation: The newly formed dioxolane radical can then participate in a series of chain-propagating steps. For example, it might react with another molecule to form a new bond and generate a new radical, which can continue the chain reaction. This cycle repeats, consuming reactants and forming products without the need for further initiation.
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.
The stability of the radical at the C2 position is enhanced by the capto-dative effect of the two adjacent oxygen atoms, making this site particularly prone to radical abstraction. mdpi.com
The key step of hydrogen abstraction in the radical-mediated reactivity of dioxolanes is a process known as Hydrogen Atom Transfer (HAT). mdpi.com The feasibility and mechanism of HAT can be investigated through both computational and experimental methods.
Experimental Validation: A common experimental technique to validate a HAT mechanism is the kinetic isotope effect (KIE) study. psu.edu This involves comparing the reaction rate of the normal substrate with that of a deuterated analogue, where the hydrogen at the C2 position is replaced by deuterium. A significant kH/kD value (typically >2) indicates that the C-H bond is broken in the rate-determining step, which is consistent with a HAT mechanism. psu.edu For instance, competition experiments using a mixture of the dioxolane and its C2-deuterated version can reveal the preference for abstracting hydrogen over deuterium, providing strong evidence for the HAT process. psu.edu
Computational Validation: Theoretical calculations, primarily using density functional theory (DFT), are powerful tools for elucidating HAT pathways. These studies can determine the bond dissociation energy (BDE) of the C-H bond at the C2 position. A lower BDE suggests a greater susceptibility to homolytic cleavage. Furthermore, computational modeling can map the potential energy surface of the reaction, identify the transition state for the hydrogen abstraction step, and calculate the activation energy barrier. These theoretical findings can corroborate experimental observations and provide detailed insight into the geometry and energetics of the HAT process. psu.edu
| Validation Method | Technique | Key Finding/Metric | Interpretation |
|---|---|---|---|
| Experimental | Kinetic Isotope Effect (KIE) | kH/kD > 2 | C-H bond cleavage is the rate-determining step |
| Experimental | Competition Experiments | Preferential reaction of non-deuterated substrate | Confirms C-H bond breaking in the key step |
| Computational | DFT Calculations | Bond Dissociation Energy (BDE) | Lower BDE indicates a weaker bond, more prone to HAT |
| Computational | Transition State Analysis | Activation Energy (Ea) | Provides the energy barrier for the HAT process |
The substituents on the phenyl ring of this compound can significantly influence the reactivity of the dioxolane moiety. The two benzyloxy groups at the 3 and 5 positions exert electronic effects that are transmitted to the reactive C2 center of the dioxolane ring.
For reactions involving cationic intermediates (e.g., acid-catalyzed hydrolysis): If a positive charge develops on the C2 carbon, electron-donating groups on the phenyl ring would stabilize this charge, thereby increasing the reaction rate. The net effect of the benzyloxy groups would depend on the balance of their inductive and resonance effects in stabilizing the transition state.
For reactions involving radical intermediates (e.g., C-H activation): The stability of the radical formed at the C2 position is crucial. Substituents on the phenyl ring can influence this stability. Electron-withdrawing groups can destabilize a carbon-centered radical, potentially slowing down the rate of HAT. Conversely, electron-donating groups may stabilize the radical. The benzyloxy groups, being meta to the point of attachment, will primarily exert their inductive effect, which is electron-withdrawing. This would be expected to slightly decrease the rate of radical formation compared to an unsubstituted phenyl ring by destabilizing the resulting radical. nih.gov
Therefore, the electronic nature of the substituents on the aromatic ring plays a critical role in modulating the rate and selectivity of reactions involving the dioxolane's activated C-H bond. nih.gov
Mechanistic Insights from Analogous 1,3-Dioxolane Systems (e.g., TADDOL derivatives)
To understand the potential reaction pathways of this compound, it is instructive to examine the well-documented mechanistic behavior of analogous systems. Among the most studied analogues are α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs. nih.govresearchgate.net These C₂-symmetric chiral diols, derived from tartaric acid, share the same core 1,3-dioxolane scaffold and have been extensively used in asymmetric synthesis, providing a deep reservoir of mechanistic data. ethz.chresearchgate.net
The primary mechanism through which TADDOL derivatives exert stereochemical control is via the formation of metal complexes. ethz.ch The two hydroxyl groups of the TADDOL ligand readily chelate to a variety of metal centers, including titanium, zinc, magnesium, and copper, among others. ethz.chresearchgate.net Crystallographic studies reveal that this chelation creates a rigid, propeller-like chiral environment around the metallic center. ethz.chresearchgate.net This defined three-dimensional space dictates the trajectory of incoming substrates, leading to highly enantioselective transformations. These TADDOL-metal complexes typically function as chiral Lewis acids, activating substrates toward nucleophilic attack in reactions such as aldol (B89426) additions, cycloadditions, and organometallic additions to carbonyls. researchgate.netsigmaaldrich.com
Beyond metal-catalyzed pathways, TADDOLs have also been shown to function as effective organocatalysts, operating through non-covalent interactions. A notable example is the enantioselective Diels-Alder reaction, where the TADDOL itself promotes the reaction without any metal. nih.govnih.gov The proposed mechanism involves a dual activation mode. First, one of the TADDOL hydroxyl groups forms a strong hydrogen bond with the carbonyl group of the dienophile, activating it for cycloaddition in a manner analogous to a Brønsted acid. nih.govnih.gov Second, π-π stacking interactions between the electron-rich aromatic rings of the TADDOL and the dienophile are thought to selectively shield one face of the substrate, directing the approach of the diene and thereby controlling the stereochemical outcome. nih.govnih.gov
The profound influence of the TADDOL structure on reaction efficiency and enantioselectivity underscores the sensitivity of the reaction pathway to the substitution pattern on the 1,3-dioxolane framework. Research on the TADDOL-catalyzed Diels-Alder reaction between aminosiloxydienes and acrolein dienophiles has demonstrated that modifying the aryl groups on the TADDOL backbone has a dramatic effect on the enantiomeric excess (ee) of the product.
Furthermore, mechanistic studies of other reactions, such as the asymmetric cyanosilylation of aldehydes, reveal a complex interplay between the ligand's steric and electronic properties and the reaction conditions. nih.govacs.org In these systems, even with the promising chiral scaffold of TADDOL derivatives, achieving high enantioselectivity can be challenging. nih.govacs.org Computational analyses, including Density Functional Theory (DFT) calculations, have been employed to dissect the reaction mechanisms. nih.gov These studies help explain the limited success in certain reactions by highlighting how the steric bulk and electronic nature of the ligand's substituents influence transition state energies and the stability of reaction intermediates. nih.gov For instance, efforts to optimize the cyanosilylation of benzaldehyde using various TADDOL-based ligands and metal catalysts have often resulted in modest enantioselectivity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques used to map out the carbon and hydrogen framework of a molecule.
In the ¹H NMR spectrum of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane, distinct signals corresponding to the aromatic protons of the benzyloxy and central phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) groups, and the protons of the dioxolane ring are expected. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) provide critical information for assigning each proton to its specific position in the molecule.
Similarly, the ¹³C NMR spectrum reveals a unique signal for each chemically distinct carbon atom. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp²) and the nature of their substituents (e.g., attachment to oxygen). This allows for the unambiguous assignment of all carbon atoms, from the aromatic rings to the dioxolane moiety.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Dioxolane CH | ~5.8 (s, 1H) | ~103 |
| Dioxolane CH₂ | ~4.1-4.0 (m, 4H) | ~65 |
| Benzyl CH₂ | ~5.1 (s, 4H) | ~70 |
| Central Phenyl C-H (Ar) | ~6.7 (d, 2H), ~6.6 (t, 1H) | ~108, ~101 |
| Central Phenyl C-O (Ar) | - | ~160 |
| Central Phenyl C-C (Ar) | - | ~140 |
| Benzyl Phenyl C-H (Ar) | ~7.4-7.3 (m, 10H) | ~128.6, ~128.0, ~127.5 |
| Benzyl Phenyl C-C (Ar) | - | ~137 |
Note: These are predicted values. s = singlet, d = doublet, t = triplet, m = multiplet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating complex connectivities. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity within the dioxolane ring and potentially between protons on the aromatic rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons and between different functional groups, such as linking the benzyl methylene protons to the carbons of the central phenyl ring. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental formula of this compound (C₂₃H₂₂O₄). By comparing the experimentally measured mass to the calculated mass for the proposed formula, the molecular identity can be confirmed with a high degree of confidence.
Ionization Methods (e.g., ESI-MS, MALDI-TOF)
The choice of ionization method is critical for successfully analyzing a compound by mass spectrometry.
ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that is well-suited for polar molecules. It would likely be used to generate protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) of the target compound with minimal fragmentation.
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI is another soft ionization technique often used for larger molecules, but it can also be applied to smaller organic compounds. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle ionization.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the methylene groups of the benzyl and dioxolane moieties, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O stretching: Strong absorptions in the 1250-1050 cm⁻¹ region, characteristic of the ether linkages and the acetal (B89532) group of the dioxolane ring.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2990 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O (Ether/Acetal) Stretch | 1250 - 1050 |
X-ray Crystallography for Precise Molecular Architecture and Stereochemical Analysis
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the molecule's conformation and configuration. While specific crystallographic data for this compound are not prominently available in surveyed literature, the application of this technique would yield an exact model of its molecular architecture.
Should the compound be synthesized from a chiral precursor or resolved into its enantiomers, single-crystal X-ray diffraction would be the ultimate method to determine its absolute stereochemistry. The analysis would reveal the spatial arrangement of the 3,5-bis(benzyloxy)phenyl group relative to the dioxolane ring and establish the configuration (R or S) at the C2 chiral center. The resulting crystal structure would also detail intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the packing of molecules in the crystal lattice.
Hypothetical Crystallographic Data for this compound Below is a table representing the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₃H₂₂O₄ |
| Formula Weight | 378.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.789(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 1974.5(14) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.272 |
| Key Bond Length (C2-O1) | 1.415 Å |
| Key Bond Angle (O1-C2-O3) | 105.2° |
Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution
Chromatographic methods are indispensable for the analysis of synthetic compounds, providing crucial information on purity, identity, and, when applicable, enantiomeric composition. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental techniques in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Illustrative HPLC Purity Analysis
| Retention Time (min) | Peak Area | % Area | Identity |
| 2.15 | 15,234 | 0.41 | Impurity/Solvent |
| 3.88 | 67,890 | 1.82 | Starting Material |
| 8.54 | 3,645,112 | 97.77 | Product |
When the 1,3-dioxolane (B20135) is derived from a chiral diol, or if the C2 position is a stereocenter, the resulting product can exist as a mixture of enantiomers. Chiral HPLC is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric excess (% ee). nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. chiralpedia.comeijppr.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in resolving enantiomers of various compound classes, including dioxolanes. mdpi.com
Hypothetical Chiral HPLC Separation Data The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| × 100
| Enantiomer | Retention Time (tʀ) (min) | Peak Area | Enantiomeric Excess (% ee) |
| 1 (S-form) | 10.21 | 1,450,678 | 95.8% |
| 2 (R-form) | 12.56 | 30,123 |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. sigmaaldrich.com For the synthesis of this compound, which is typically formed from 3,5-bis(benzyloxy)benzaldehyde and ethylene (B1197577) glycol, TLC can be used to track the consumption of the starting aldehyde and the formation of the dioxolane product. biomedpress.org
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. The plate is then developed in a suitable solvent system (mobile phase), typically a mixture of a nonpolar and a polar solvent like hexane and ethyl acetate. The starting aldehyde, being more polar, will have a lower Retention Factor (Rf) value compared to the less polar acetal product. lew.roorgsyn.orgrsc.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the product spot will become more prominent.
Due to the presence of multiple aromatic rings, the spots can be easily visualized under a UV lamp at 254 nm, where they will appear as dark spots against a fluorescent background. libretexts.orglibretexts.orglabster.com This non-destructive visualization allows for further chemical staining if needed. fiu.edu
Monitoring Acetal Formation by TLC Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
| Compound | Hypothetical Rf Value (3:1 Hexane:EtOAc) | Observation |
| 3,5-Bis(benzyloxy)benzaldehyde | 0.35 | Spot diminishes over time. |
| Ethylene Glycol | ~0.05 | Often difficult to visualize without staining. |
| This compound | 0.60 | Spot appears and intensifies as reaction proceeds. |
Computational and Theoretical Investigations of 2 3,5 Bis Benzyloxy Phenyl 1,3 Dioxolane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure and energetics of molecules, providing a foundation for understanding their chemical behavior.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For molecules with multiple rotatable bonds like 2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane, this can be a complex task. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to locate the global minimum on the potential energy surface. nih.gov The starting geometry for such an optimization can be derived from experimental data, such as X-ray crystallography, if available. nih.gov
Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are important indicators of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests a more reactive molecule. The spatial distribution of these orbitals can also reveal likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Optimized Geometrical Parameters for a Dioxolane-Containing Aromatic Compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (dioxolane) | 1.43 | - | - |
| C-C (dioxolane) | 1.52 | - | - |
| O-C-O (dioxolane) | - | 105.0 | - |
| C-O-C (dioxolane) | - | 108.0 | - |
| C-C (phenyl) | 1.40 | - | - |
| C-H (phenyl) | 1.08 | - | - |
| C-C-C (phenyl) | - | 120.0 | - |
| Phenyl-O-CH2 | - | 118.0 | - |
| O-CH2-Phenyl | - | 110.0 | - |
| Phenyl-C-O(dioxolane) | - | - | 60.0 |
Note: The data in this table is illustrative and represents typical values for similar structural motifs. Specific values for this compound would require dedicated DFT calculations.
Calculation of Reaction Energy Profiles and Transition State Characterization
DFT calculations are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, one can identify stationary points, including reactants, products, intermediates, and transition states. For this compound, one might investigate reactions such as hydrolysis of the dioxolane ring or transformations involving the benzyloxy groups.
The calculation of a reaction energy profile involves determining the energies of all species along the reaction coordinate. The transition state, which represents the energy maximum along this path, is of particular interest as its energy relative to the reactants determines the activation energy of the reaction. Characterization of the transition state geometry and its vibrational frequencies (a single imaginary frequency confirms a true transition state) provides insight into the bond-making and bond-breaking processes occurring during the reaction. mdpi.comjmchemsci.com
Analysis of Charge Distribution and Bond Orders
The distribution of electron density within a molecule is fundamental to its chemical properties. DFT calculations can provide various measures of atomic charges, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information helps to identify electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions and predicting sites of reactivity.
Bond order analysis, also often performed using NBO methods, quantifies the number of covalent bonds between atoms. This can be useful for characterizing the nature of chemical bonds (e.g., single, double, triple) and for understanding how bond strengths might change during a chemical reaction.
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations are excellent for finding minimum energy structures, they provide a static picture of a molecule. In reality, molecules are dynamic entities that explore a range of conformations at finite temperatures. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.
For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. nih.gov By simulating the motion of the atoms over time, one can observe transitions between different conformations and determine their relative populations. This is particularly important for understanding how the molecule might interact with other molecules, such as a biological receptor. MD simulations typically employ a force field to describe the potential energy of the system as a function of its atomic coordinates. mdpi.com
Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches
For very large molecular systems, such as an enzyme-substrate complex, full quantum mechanical calculations can be prohibitively expensive. In such cases, hybrid QM/MM methods offer a pragmatic solution. mdpi.com With this approach, a small, chemically active region of the system (e.g., the substrate and the active site of an enzyme) is treated with a high-level QM method like DFT, while the remainder of the system (e.g., the bulk of the protein and solvent) is treated with a more computationally efficient MM force field.
If this compound were to be studied in a biological context, QM/MM methods would be the approach of choice for modeling its interactions and any potential reactions within a protein binding site.
Applications of 2 3,5 Bis Benzyloxy Phenyl 1,3 Dioxolane As a Synthetic Intermediate
Precursor in the Synthesis of Complex Aromatic and Heterocyclic Scaffolds
The strategic placement of a latent aldehyde and modifiable benzyl (B1604629) ether groups makes 2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane a key starting material for diverse aromatic and heterocyclic structures.
Building Block for Multifunctional Aromatic Aldehydes and Derivatives
The primary utility of the 1,3-dioxolane (B20135) moiety in this compound is as a protecting group for an aldehyde. wikipedia.orgorganic-chemistry.org This protection strategy is crucial in multi-step syntheses where the aldehyde functionality would be sensitive to reagents used in other parts of the synthesis. The dioxolane ring is stable under neutral or basic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde. organic-chemistry.org
Deprotection via acid-catalyzed hydrolysis reveals the core aldehyde, 3,5-bis(benzyloxy)benzaldehyde. wikipedia.orgmdpi.com This aldehyde is a multifunctional building block, featuring the reactive aldehyde group and the two benzyloxy substituents which can be further modified. This aldehyde is a precursor in the synthesis of more complex molecules, such as chalcones, which are formed by its reaction with substituted acetophenones. nih.gov
| Starting Material | Reaction | Product | Key Feature |
|---|---|---|---|
| This compound | Acid-catalyzed hydrolysis | 3,5-Bis(benzyloxy)benzaldehyde | Unmasking of the aldehyde functionality for further reactions. wikipedia.orgmdpi.com |
Role in Mannich-Type Reactions as a Formaldehyde (B43269) Surrogate
The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.orgnih.gov In certain synthetic strategies, direct use of formaldehyde can be problematic, leading to the use of "formaldehyde surrogates"—molecules that can generate the required methylene (B1212753) bridge under reaction conditions. beilstein-journals.orgnih.gov Common surrogates include dimethoxymethane (B151124) and dimethyl sulfoxide (B87167) (DMSO). nih.govbeilstein-journals.org
While 1,3-dioxolanes can be conceptually considered as formaldehyde derivatives, the use of this compound specifically as a formaldehyde surrogate in Mannich-type reactions is not extensively documented in scientific literature. The stability of the dioxolane ring under the typical conditions for many Mannich reactions may preclude its efficient function as a formaldehyde source in this context. nih.govscitepress.org
Integration into Larger Molecular Architectures (e.g., Dendrons)
A significant application of this compound is as a precursor to building blocks for dendrimers. researchgate.net Dendrimers are highly branched, three-dimensional macromolecules with well-defined structures. researchgate.net Fréchet-type dendrimers, a common class, are built from repeating poly(benzyl ether) units. researchgate.netarkat-usa.org
The key building block for these dendrimers is often derived from 3,5-dihydroxybenzyl alcohol or related structures. nih.gov Specifically, 3,5-bis(benzyloxy)benzaldehyde, obtained from the deprotection of this compound, is a foundational component. This aldehyde can be reduced to the corresponding alcohol, [3,5-bis(benzyloxy)phenyl]methanol, which serves as the branching unit (a dendron) for the next generation of the dendrimer. nih.gov The iterative reaction sequence of etherification followed by activation of the focal point allows for the controlled, generational growth of the dendritic structure. researchgate.netarkat-usa.org The compound is thus integral to the synthesis of these complex, high-generation macromolecules. researchgate.netrsc.orgjst.go.jp
Intermediacy in the Synthesis of Biologically Relevant Molecular Scaffolds (focus on synthetic strategy)
The structural motifs present in this compound make it a valuable intermediate in the strategic synthesis of molecules with potential biological activity.
Precursors for Substituted Phenoxybenzaldehyde Derivatives
Substituted phenoxybenzaldehydes are important intermediates in the synthesis of agrochemicals, particularly pyrethroid insecticides. google.combiosynth.com The synthesis of these molecules often involves the formation of a diaryl ether bond. A well-established method for this is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.orgbyjus.com
A synthetic strategy analogous to that used for creating m-phenoxybenzaldehyde can be envisioned starting from a derivative of this compound. For instance, a patent describes the synthesis of m-phenoxybenzaldehyde from m-bromobenzaldehyde dioxolane, which undergoes an Ullmann condensation with phenol in the presence of a copper catalyst. google.com Following the formation of the diaryl ether, the dioxolane group is hydrolyzed to reveal the aldehyde functionality. google.com This strategy highlights the utility of the dioxolane as a protecting group for the aldehyde during the harsh conditions of the Ullmann reaction, which often requires high temperatures. thermofisher.comsemanticscholar.org To apply this to the target compound, the benzyl ethers would first need to be cleaved to reveal the phenolic hydroxyl groups, which could then react with a suitable aryl halide.
| Intermediate | Reaction Type | Key Transformation | Rationale |
|---|---|---|---|
| Substituted Phenyl-1,3-dioxolane (e.g., m-bromobenzaldehyde dioxolane) | Ullmann Condensation | Formation of a diaryl ether bond. google.comwikipedia.org | The dioxolane protects the aldehyde during the copper-catalyzed coupling reaction. google.com |
| Diaryl ether-dioxolane | Acid-catalyzed hydrolysis | Deprotection to yield the final phenoxybenzaldehyde. google.com | Regeneration of the crucial aldehyde functionality. |
Components in the Synthesis of Nucleoside Analogues (e.g., [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides)
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.govresearchgate.net A significant number of these analogues feature a modified sugar ring, with 1,3-dioxolane rings being a common replacement for the natural furanose moiety. nih.govgoogle.com
The general synthetic strategy for these dioxolane-based nucleoside analogues involves the coupling of a suitably activated dioxolane intermediate with a purine (B94841) or pyrimidine (B1678525) base. The specific class of compounds known as [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides features a dioxolane ring substituted with a nucleobase at the C2 position and hydroxymethyl groups at the C4 and C5 positions. nih.gov The synthesis of these molecules typically starts from chiral precursors to establish the correct stereochemistry of the hydroxymethyl groups. The dioxolane ring is constructed, and an activated leaving group is installed at the C2 position to facilitate the subsequent coupling reaction with the heterocyclic nucleobase. While this compound contains the core 1,3-dioxolane ring, its direct use as a precursor for this specific class of nucleoside analogues is not a standard approach, as it lacks the required C4 and C5 substituents and possesses a stable phenyl group at the C2 position.
Contribution to Macrolactone Frameworks via Related Aromatic Substrates
The 3,5-bis(benzyloxy)phenyl core of the molecule is a protected form of a resorcinol-type structure, which is a key component in a class of natural products known as resorcylic acid lactones. These compounds, which feature a large macrolactone ring fused to a substituted benzene (B151609) ring, are of significant interest due to their biological activities.
A prominent example of this class is Zearalenone (ZEN), a mycotoxin produced by fungi of the Fusarium genus. nih.govwikipedia.org The structure of Zearalenone is characterized by a 14-membered macrolactone fused to a 2,4-dihydroxybenzoic acid moiety. nih.gov The biosynthesis and total synthesis of Zearalenone and its derivatives rely on precursors that establish this substituted aromatic framework early in the synthetic sequence. acs.org
Aromatic substrates derived from 3,5-dihydroxybenzoic acid (α-resorcylic acid) are foundational building blocks for accessing the core structure of these macrolactones. wikipedia.org In a synthetic context, the hydroxyl groups of 3,5-dihydroxybenzoic acid or related aldehydes must be protected to allow for the construction and elaboration of the long aliphatic chain that will ultimately form the macrolactone. The use of benzyl ethers, as seen in this compound, is a common strategy for this purpose. The protected aromatic piece can be coupled with a long-chain aliphatic component, which is then subjected to a macrolactonization reaction to form the large ring. The final step would involve the deprotection of the benzyl ethers to reveal the phenolic hydroxyls characteristic of the natural product.
Derivatization in Glycoscience for Latent Reactive Handles
In the field of glycoscience, which involves the study of the structure, biosynthesis, and function of carbohydrates (sugars), building blocks with precisely controlled reactivity are essential. The compound this compound possesses features that make it a potentially useful tool in the synthesis of complex glycoconjugates and oligosaccharides.
The aldehyde functionality, masked as a 1,3-dioxolane, can be considered a "latent reactive handle." This means it is inert and stable during various synthetic transformations but can be selectively revealed (deprotected) under specific conditions, typically acidic hydrolysis, to unmask the reactive aldehyde. scielo.br This aldehyde can then be used for several purposes:
Ligation: The aldehyde can be coupled to molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. This is a common strategy for conjugating aromatic scaffolds to biomolecules, including carbohydrates.
Reductive Amination: The aldehyde can react with an amine-containing sugar derivative, followed by reduction, to form a stable secondary amine linkage.
Further Elaboration: The aldehyde can be oxidized to a carboxylic acid for ester or amide bond formation, or reduced to an alcohol for etherification.
The benzyl ether groups protecting the phenolic hydroxyls are widely used in carbohydrate chemistry because they are stable to a broad range of reaction conditions but can be readily removed by catalytic hydrogenation. This orthogonality with the acid-labile dioxolane group allows for selective manipulation of the molecule. For instance, the dioxolane could be removed and the aldehyde functionalized without affecting the benzyl ethers. Conversely, the benzyl ethers could be removed to reveal the phenols while the aldehyde remains protected. This strategic protection makes the molecule an attractive scaffold for constructing complex structures where carbohydrate moieties are attached to an aromatic core. While dioxolanes have been developed as protecting groups for hydroxyl functions in RNA synthesis, the utility of an aryl dioxolane as a latent handle in glycoscience represents a valuable synthetic strategy. nih.gov
Utilization in Protecting Group Chemistry for Aldehyde Functionalities
One of the most direct and widespread applications of the 1,3-dioxolane moiety is as a protecting group for aldehydes and ketones. wikipedia.org In the case of this compound, the dioxolane serves to protect the aldehyde group of 3,5-bis(benzyloxy)benzaldehyde.
This protection is necessary when other parts of the molecule need to be modified with reagents that would otherwise react with the aldehyde. Aldehydes are susceptible to oxidation, reduction, and attack by a wide range of nucleophiles. Converting the aldehyde to a cyclic acetal (B89532), such as a 1,3-dioxolane, renders it stable to many of these conditions, including organometallic reagents (e.g., Grignard reagents), hydrides (e.g., lithium aluminum hydride), and basic conditions. organic-chemistry.orgnih.gov
The formation and removal of the dioxolane protecting group are typically straightforward and high-yielding processes, as summarized in the table below.
| Process | Reagents and Conditions | Description | Reference |
|---|---|---|---|
| Protection (Acetalization) | Ethylene (B1197577) glycol, acid catalyst (e.g., p-toluenesulfonic acid, H+), in a solvent like toluene (B28343) with azeotropic removal of water (e.g., using a Dean-Stark apparatus). | The aldehyde reacts with ethylene glycol under acidic conditions to form the five-membered cyclic acetal (1,3-dioxolane). The reaction is an equilibrium that is driven to completion by removing the water that is formed. | organic-chemistry.org |
| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄) in a solvent mixture (e.g., acetone/water, THF/water). Can also be achieved with Lewis acids or other specific reagents. | The acetal is hydrolyzed back to the original aldehyde and ethylene glycol. This reaction is typically fast and clean under acidic conditions. It is stable to basic and nucleophilic conditions. | scielo.brorganic-chemistry.orgresearchgate.net |
This protective strategy allows the 3,5-bis(benzyloxy)phenyl scaffold to be used in multistep syntheses where the aldehyde functionality must be preserved until a later stage. researchgate.net
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Stereoselective Synthetic Pathways
The conventional synthesis of 2-aryl-1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde (in this case, 3,5-bis(benzyloxy)benzaldehyde) with ethylene (B1197577) glycol, often requiring azeotropic removal of water. organic-chemistry.org Future research will likely focus on developing more efficient and stereoselective methods.
One promising area is the exploration of stereoselective synthesis. While the parent 2-(3,5-bis(benzyloxy)phenyl)-1,3-dioxolane is achiral, replacing ethylene glycol with chiral diols can introduce stereocenters. Research into chiral catalysts, such as binaphthyldiimine-Ni(II) complexes, has shown success in asymmetric cycloaddition reactions to produce cis-1,3-dioxolanes with high enantioselectivity. organic-chemistry.org Applying such catalytic systems to the synthesis of chiral analogues of the title compound could yield valuable intermediates for asymmetric synthesis.
Furthermore, oxidative methods present a novel approach. The stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly of an alkene, a carboxylic acid, and a carbon nucleophile, mediated by hypervalent iodine. nih.gov This pathway proceeds through a 1,3-dioxolan-2-yl cation intermediate, offering precise control over stereochemistry. nih.gov Adapting such methodologies could provide alternative, highly controlled routes to complex dioxolane structures.
Integration of Green Chemistry Principles in Dioxolane Synthesis and Transformations
Modern synthetic chemistry increasingly emphasizes sustainability. Future work on this compound will benefit from integrating the twelve principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts. yale.eduepa.gov
Key green strategies applicable to dioxolane synthesis include:
Solvent-Free Reactions: Performing acetalization under solventless conditions, potentially catalyzed by solid acids like mesoporous molecular sieves (Al-SBA-15), minimizes the use of volatile organic compounds. researchgate.net
Use of Renewable Feedstocks: While the aromatic portion of the title compound is synthetically derived, the 1,3-dioxolane (B20135) ring itself can be sourced from renewable materials. Ethylene glycol can be produced from biomass, and research is underway to synthesize dioxolane directly from CO2. rwth-aachen.de
Eco-Friendly Catalysts and Reagents: Employing reusable solid acid catalysts instead of stoichiometric Brønsted or Lewis acids aligns with green principles. researchgate.netresearchgate.net For transformations of related structures, the use of glucose as a green reducing agent has been demonstrated, avoiding heavy metal reagents. mdpi.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The advancement of dioxolane chemistry is intrinsically linked to catalyst development. While traditional acid catalysis is effective, novel systems offer improved yields, milder reaction conditions, and greater functional group tolerance. organic-chemistry.org
Future research should explore a diverse range of catalysts for the synthesis and transformation of this compound. Lewis acids such as bismuth triflate (Bi(OTf)₃) and zirconium tetrachloride (ZrCl₄) have proven highly efficient for acetalization under mild conditions. organic-chemistry.org Ruthenium molecular catalysts have been developed for forming cyclic acetals from diols using formic acid or even carbon dioxide as the C1 source, representing a significant step in sustainable chemistry. rwth-aachen.denih.gov The use of heterogeneous catalysts, like Montmorillonite K10 clay, offers the advantage of easy separation and reusability, which is crucial for industrial applications. nih.gov
| Catalyst Type | Example | Potential Advantages | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Low cost, well-established | organic-chemistry.orgrsc.org |
| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | High efficiency, mild conditions, water tolerant | nih.gov |
| Heterogeneous Clay | Montmorillonite K10 | Reusable, environmentally friendly, good yields | nih.gov |
| Organometallic | [Ru(triphos)(tmm)] | Enables use of CO₂ as a C1 source, highly selective | rwth-aachen.denih.gov |
| Mesoporous Sieve | Al-SBA-15 | Solid acid, suitable for solvent-free conditions | researchgate.net |
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanism is crucial for optimizing synthetic protocols. The formation of 1,3-dioxolanes via acid catalysis is believed to proceed through a protonated carbonyl group, which is then attacked by the diol to form a hemiacetal, followed by cyclization and dehydration to yield the final product. The key intermediate is a resonance-stabilized oxocarbenium ion.
Future studies could employ advanced in situ spectroscopic techniques, such as ReactIR (FTIR) or process NMR, to monitor the reaction in real time. These methods would allow for the direct observation of key intermediates and the determination of reaction kinetics. For instance, in situ FTIR and NMR have been used to characterize the ring-opening polymerization of 1,3-dioxolane, confirming the reaction mechanism and identifying characteristic spectral peaks for both the monomer and the resulting polymer. mdpi.com Applying these techniques to the synthesis of this compound would provide invaluable data for optimizing catalyst loading, temperature, and reaction time, ultimately leading to more efficient and controlled synthetic processes.
Design and Synthesis of Advanced Materials Utilizing the this compound Moiety
The true potential of this compound lies in its application as a building block for advanced materials. The dioxolane group can serve as a latent aldehyde—a protecting group that can be selectively removed under acidic conditions to unmask a reactive carbonyl for subsequent reactions like cross-linking or functionalization. organic-chemistry.org
Promising research directions include:
Chemically Recyclable Polymers: The 1,3-dioxolane unit is a monomer for cationic ring-opening polymerization to form poly(1,3-dioxolane), a chemically recyclable thermoplastic with mechanical properties that can rival those of ultra-high-molecular-weight polyethylene (UHMWPE). escholarship.orgacs.org Incorporating the bulky 2-(3,5-bis(benzyloxy)phenyl) substituent onto the polymer backbone could be a strategy to tune the material's physical properties, such as its glass transition temperature, solubility, and thermal stability.
Organic Electronics: Functionalized acenes containing dioxolane moieties have been synthesized and investigated for their optical and semiconducting properties. acs.org The electronically rich bis(benzyloxy)phenyl group could be integrated into π-conjugated systems, with the dioxolane serving as a solubilizing or modifying group, for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Battery Electrolytes: Poly(1,3-dioxolane) has been polymerized in situ to create gel electrolytes for high-voltage lithium metal batteries, enhancing stability and safety. mdpi.comrsc.org The specific substituent on the C2 position can influence the polymer's interaction with lithium salts and electrodes, suggesting that functionalized monomers like the title compound could be explored to design next-generation solid-state electrolytes.
| Material Type | Role of the Moiety | Potential Properties/Applications | Reference |
|---|---|---|---|
| Functional Polymers | Substituted monomer for ring-opening polymerization | Tunable thermal/mechanical properties, chemical recyclability | escholarship.orgreading.ac.uk |
| Dendrimers/Macromolecules | Core unit with a cleavable protecting group | Controlled release of core functionality, drug delivery systems | rsc.org |
| Solid-State Electrolytes | Monomer for in situ gel electrolyte formation | Improved interfacial stability in lithium metal batteries | mdpi.comrsc.org |
| Organic Semiconductors | Solubilizing or electronically active substituent | Enhanced processability and performance in organic electronics | acs.org |
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed ketalization. In one protocol, 3,5-bis(benzyloxy)benzaldehyde (4.20 mmol) is reacted with ethylene glycol (21.0 mmol) using p-toluenesulfonic acid (pTSA·H₂O) as a catalyst in benzene under reflux for 2–4 hours. A Dean-Stark apparatus removes water to drive the reaction to completion. Post-reaction, the mixture is cooled, quenched with saturated NaHCO₃, and extracted with ethyl acetate. Purification via column chromatography or trituration with chilled diethyl ether yields the product as a white solid (92–99% yield) .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Characterization relies on:
- ¹H/¹³C NMR : Peaks for benzyloxy groups (δ ~7.3–7.4 ppm, aromatic protons; δ ~5.06 ppm, -OCH₂Ph), dioxolane protons (δ ~4.0–4.4 ppm), and aldehyde-derived carbons (δ ~155 ppm for ketal carbons) .
- IR Spectroscopy : Absorbances at ~1227 cm⁻¹ (C-O-C stretching in dioxolane) and ~1571 cm⁻¹ (aromatic C=C) .
- HRMS : Molecular ion peaks (e.g., [M + Na]⁺ at m/z 540.9626) confirm the molecular formula .
Advanced Research Questions
Q. What factors influence regioselectivity in lithiation reactions of 1,3-dioxolane derivatives?
- Methodological Answer : Regioselective lithiation is governed by:
- Substrate Electronic Effects : Electron-withdrawing groups (e.g., halogens) direct lithiation to adjacent positions. For example, bromine substituents at C2 and C6 enhance reactivity at C4 .
- Catalytic Systems : Use of BuLi with CuCN·2LiCl promotes directed ortho-metalation, while additives like TMEDA can alter coordination and selectivity .
- Temperature : Low temperatures (-78°C) stabilize intermediates, favoring kinetic control .
Q. How can cross-coupling reactions involving this compound be optimized for higher yields?
- Methodological Answer : Optimization strategies include:
- Preactivation : Generating aryl lithium intermediates via lithiation (e.g., using PhLi or BuLi) before coupling with electrophiles (e.g., prenyl bromide, allyl bromide) .
- Catalyst Tuning : CuCN·2LiCl enhances coupling efficiency in Kumada or Negishi-type reactions, achieving yields up to 87% .
- Solvent Choice : THF is preferred for its ability to stabilize organometallic intermediates .
Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar dioxolane derivatives?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or shifts) are addressed by:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- X-ray Crystallography : Provides definitive structural confirmation when spectral ambiguity arises .
- Comparative Analysis : Benchmarking against synthesized analogs (e.g., dibromo or allyl-substituted derivatives) identifies substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
